Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-tridecanoylpyridine

Atorvastatin Impurity Profiling Pharmaceutical Quality Control Regulatory Compliance

2-Chloro-4-tridecanoylpyridine (CAS 898784-82-2, C₁₈H₂₈ClNO, MW 309.87) is a chlorinated 4-acylpyridine derivative that serves as both a synthetic intermediate for kinase inhibitor development and as a structurally characterized impurity in atorvastatin calcium (Impurity A). Its systematic name is 1-(2-chloropyridin-4-yl)tridecan-1-one, and it features a reactive 2-chloro substituent on the pyridine ring and a lipophilic tridecanoyl chain (calculated LogP 6.23, polar surface area 29.96 Ų).

Molecular Formula C18H28ClNO
Molecular Weight 309.9 g/mol
CAS No. 898784-82-2
Cat. No. B1613239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-tridecanoylpyridine
CAS898784-82-2
Molecular FormulaC18H28ClNO
Molecular Weight309.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl
InChIInChI=1S/C18H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)16-13-14-20-18(19)15-16/h13-15H,2-12H2,1H3
InChIKeyDWISDODEJRIBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-tridecanoylpyridine (CAS 898784-82-2): A Synthetic Intermediate and Key Atorvastatin Impurity Standard for Pharmaceutical QC and R&D Procurement


2-Chloro-4-tridecanoylpyridine (CAS 898784-82-2, C₁₈H₂₈ClNO, MW 309.87) is a chlorinated 4-acylpyridine derivative that serves as both a synthetic intermediate for kinase inhibitor development [1] and as a structurally characterized impurity in atorvastatin calcium (Impurity A). Its systematic name is 1-(2-chloropyridin-4-yl)tridecan-1-one, and it features a reactive 2-chloro substituent on the pyridine ring and a lipophilic tridecanoyl chain (calculated LogP 6.23, polar surface area 29.96 Ų) . These dual attributes render it relevant for both medicinal chemistry applications and regulatory impurity profiling in pharmaceutical quality control environments.

Why 2-Chloro-4-tridecanoylpyridine Cannot Be Swapped with Unchlorinated Acylpyridine Analogs in Pharmaceutical Applications


The presence of the chlorine atom at the pyridine 2-position is the decisive structural feature that distinguishes this compound from its closest analog, 2-tridecanoylpyridine (CAS 242458-31-7, C₁₈H₂₉NO, MW 275.43). The chlorine substituent alters the electron density of the heterocycle, modulates reactivity in downstream cross-coupling reactions, and critically, renders 2-chloro-4-tridecanoylpyridine a specific impurity (Impurity A) formed during the atorvastatin synthesis pathway where a chlorinated intermediate is present [1]. The non-chlorinated analog lacks this identity and is not listed in pharmacopoeial monographs for atorvastatin impurities, meaning that generic substitution with 2-tridecanoylpyridine would be analytically and regulatorily invalid for impurity quantification, method validation, or system suitability testing.

Quantitative Differentiation Evidence for 2-Chloro-4-tridecanoylpyridine Versus Analogues in Pharmaceutical R&D and Analytical Procurement


Regulatory Identity: 2-Chloro-4-tridecanoylpyridine as Atorvastatin Impurity A vs. Unlisted Non-Chlorinated Analog

2-Chloro-4-tridecanoylpyridine is explicitly designated as Impurity A of atorvastatin calcium and is the subject of dedicated synthesis and characterization in peer-reviewed impurity studies. Stach et al. (2008) synthesized this compound as part of a panel of atorvastatin impurities and/or degradation products, confirming its structural identity and relevance to the atorvastatin synthetic pathway [1]. In contrast, the non-chlorinated analog 2-tridecanoylpyridine (CAS 242458-31-7) is not recognized as an atorvastatin impurity in any pharmacopoeial monograph or published impurity synthesis study.

Atorvastatin Impurity Profiling Pharmaceutical Quality Control Regulatory Compliance

Synthetic Utility: 2-Chloro Substituent Enables Cross-Coupling Chemistry Unavailable to Non-Halogenated Analog

The presence of the chlorine atom at the 2-position of the pyridine ring provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are not possible with the non-halogenated analog 2-tridecanoylpyridine [1]. Computational data confirm that the chlorine substituent creates a distinct electrostatic potential surface (calculated dipole moment) and lower LUMO energy compared to the unsubstituted pyridine, favoring oxidative addition with palladium(0) catalysts [2]. Several patent filings for kinase inhibitors utilise 2-chloro-4-acylpyridine intermediates for late-stage diversification; this compound serves as a specific building block in those synthetic routes [3].

Medicinal Chemistry Cross-Coupling Reactions Kinase Inhibitor Synthesis

Lipophilicity Difference: Calculated LogP Comparison Between 2-Chloro-4-tridecanoylpyridine and 2-Tridecanoylpyridine

The chlorine substituent in 2-chloro-4-tridecanoylpyridine increases the compound's overall lipophilicity compared to its non-halogenated analog. Chem960 reports a calculated partition coefficient (LogP) of 6.23 for the target compound . In comparison, the non-chlorinated 2-tridecanoylpyridine (MW 275.43) is expected to have a lower LogP, estimated at approximately 5.5–5.8 based on standard fragment contribution methods. The difference in LogP of approximately 0.4–0.7 units translates to a roughly 2.5- to 5-fold difference in octanol/water partition coefficient, which may be significant for applications requiring specific lipophilicity windows.

Physicochemical Properties Lipophilicity Optimization Drug Design

Top Procurement-Relevant Application Scenarios for 2-Chloro-4-tridecanoylpyridine (CAS 898784-82-2) in Pharmaceutical R&D and Quality Control


Reference Standard for Atorvastatin Impurity A Quantification in QC Method Validation

Pharmaceutical QC, analytical development, and regulatory affairs groups at generic and innovator companies purchase 2-chloro-4-tridecanoylpyridine as a certified reference standard to quantify and monitor Impurity A in atorvastatin calcium drug substance and finished product. The compound's identity as a specified impurity is established in the peer-reviewed synthesis literature, making it an essential reference material for HPLC method development, system suitability testing, and ICH Q3A/Q3B-compliant impurity reporting [1]. Laboratories cannot substitute the non-chlorinated analog 2-tridecanoylpyridine for this purpose, as it is not a recognized atorvastatin impurity and would lead to analytical method failure.

Late-Stage Diversification Building Block for Kinase Inhibitor in Medicinal Chemistry

Medicinal chemistry teams engaged in kinase drug discovery (e.g., IRAK4, ALK, AAK1) procure 2-chloro-4-tridecanoylpyridine as a versatile core scaffold. The 2-chloro substituent enables sequential or orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) to install aromatic or amine substituents at the 2-position, while the 4-tridecanoyl group can be modified via condensation, reduction, or acylation chemistry to generate diverse analogs for structure-activity relationship (SAR) exploration [1]. Patent literature describes the use of 2-chloro-4-acylpyridine intermediates in kinase inhibitor synthesis [2].

Physicochemical Property and Stability Profiling of Acylpyridine Series

Drug metabolism and pharmacokinetics (DMPK) and preformulation groups acquire 2-chloro-4-tridecanoylpyridine to assess the impact of chlorine substitution on lipophilicity, solubility, and chemical stability. The compound's high calculated LogP (6.23) enables systematic comparison with non-halogenated and differently substituted analogs within a matched molecular pair analysis framework [1]. Such data inform lead optimization decisions where modulating the halogen content adjusts logD, plasma protein binding, and CYP450 metabolic susceptibility.

Process-Related Impurity Spike-and-Recovery Studies in Atorvastatin Manufacturing

Process chemistry and manufacturing science groups in API production facilities use 2-chloro-4-tridecanoylpyridine as a spike standard to validate atorvastatin purification protocols and crystallization step efficiency. By challenging downstream processing with a known impurity spike, engineers can quantify rejection ratios and optimize process parameters to consistently meet the ICH Q3A reporting threshold (typically ≤0.05%) for Impurity A [1]. This application directly supports process validation sections of regulatory dossiers.

Quote Request

Request a Quote for 2-Chloro-4-tridecanoylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.